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molecular formula C10H16O2 B8497481 2-Pent-2-ynyloxy-tetrahydro-pyran

2-Pent-2-ynyloxy-tetrahydro-pyran

Cat. No. B8497481
M. Wt: 168.23 g/mol
InChI Key: PEJFEAAIUGQLBG-UHFFFAOYSA-N
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Patent
US09045404B2

Procedure details

0.89 g (127 mmol) of granulated lithium were added within 5 minutes to 100 ml (4 mol) of liquid ammonia at −38° C. The mixture was stirred until no more lithium floated (after approximately 10 minutes). A dark blue solution of lithium in liquid ammonia was obtained. Isoprene (5.94 g, 86 mmol) was added portion wise within 20 minutes. The reaction mixture was held at −38° C. for about 15 minutes. The end of the formation of Li-amide could be recognized by the de-coloration of the reaction mixture. 11.33 g (70 mmol) of 2-prop-2-ynyloxy-tetrahydropyran were added via a dropping funnel to the reaction mixture at −38° C. within 20 minutes. The reaction mixture was held at −38° C. for about 1 hour. Ethyl bromide 14.0 g (126 mmol) was added via a dropping funnel to the reaction mixture within 20 minutes. The reaction mixture was subsequently stirred for 1 hour. 100 ml n-hexane was added to the reaction mixture and the liquid ammonia was evaporated under normal pressure within 1.5 hours. 50 ml of water was added to the reaction mixture at 22° C., and the mixture was stirred until all salt was dissolved. The water layer was extracted twice with 50 ml n-hexane. The organic layer was dried over 5 g of anhydrous sodium sulfate. The solution was concentrated under reduced pressure (40° C., 60 mbar) and the crude product was analyzed by GC. Crude 2-pent-2-ynyloxy-tetrahydro-pyran (12.4 g) was obtained with a purity of 90.1% (94.3% yield based on 2-prop-2-ynyloxy-tetrahydropyran).
Quantity
5.94 g
Type
reactant
Reaction Step One
[Compound]
Name
Li-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.33 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2]C(=C)C.[CH2:6]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[C:7]#[CH:8].C(Br)C>CCCCCC>[CH2:6]([O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[C:7]#[C:8][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
5.94 g
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Li-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
11.33 g
Type
reactant
Smiles
C(C#C)OC1OCCCC1
Step Four
Name
Quantity
14 g
Type
reactant
Smiles
C(C)Br
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was held at −38° C. for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the liquid ammonia was evaporated under normal pressure within 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
50 ml of water was added to the reaction mixture at 22° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred until all salt
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted twice with 50 ml n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over 5 g of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure (40° C., 60 mbar)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C#CCC)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 105.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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